2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
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Overview
Description
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal properties . The fusion of quinazoline and triazole rings in this compound enhances its biological activity, making it a potential candidate for various therapeutic applications .
Preparation Methods
The synthesis of 2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This process leads to the formation of intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which undergo Dimroth rearrangement to form the desired compound . The rearrangement is catalyzed by water and involves the addition of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole ring, cycle closure, and elimination of water .
Chemical Reactions Analysis
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Scientific Research Applications
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and its high dipole moments, which facilitate interactions with biomolecular targets . These interactions can modulate various biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is unique due to its fused quinazoline and triazole rings, which enhance its biological activity . Similar compounds include:
1,2,4-Triazolo[1,5-c]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused with another heterocycle and have diverse biological activities.
1,3,5-Triazine-2,4-diamines: These compounds have a triazine ring and exhibit various biological activities.
Properties
CAS No. |
104615-27-2 |
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Molecular Formula |
C14H11N5O |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C14H11N5O/c1-15-14-16-10-6-3-2-5-9(10)13-17-12(18-19(13)14)11-7-4-8-20-11/h2-8H,1H3,(H,15,16) |
InChI Key |
UCHXUKWQWGPOFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Origin of Product |
United States |
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